PI3Kalpha/mTOR-IN-1 is a compound that targets the phosphoinositide 3-kinase alpha and mammalian target of rapamycin pathways, which are critical in regulating cell growth, proliferation, and survival. These pathways are frequently hyperactivated in various cancers, making them significant targets for therapeutic intervention. The compound has been studied for its potential in treating malignancies by inhibiting key signaling nodes involved in tumorigenesis.
The development of PI3Kalpha/mTOR-IN-1 stems from ongoing research into dual inhibitors of the PI3K and mTOR pathways. Studies have shown that such dual inhibitors can effectively overcome the limitations associated with single-target therapies, particularly regarding feedback activation mechanisms that often occur with isolated mTOR inhibitors .
PI3Kalpha/mTOR-IN-1 is classified as a dual inhibitor within the broader category of anticancer agents targeting the PI3K/Akt/mTOR signaling pathway. This classification highlights its role in simultaneously inhibiting two critical components of tumor growth and survival mechanisms.
The synthesis of PI3Kalpha/mTOR-IN-1 involves several key steps, utilizing various chemical reactions to construct the compound's molecular framework. A notable synthetic route includes the condensation of urea with 4-bromoanthranilic acid to form a quinazolinedione intermediate, which is subsequently transformed through multiple steps into complex derivatives featuring morpholine and aromatic groups .
The molecular structure of PI3Kalpha/mTOR-IN-1 features a quinazoline core substituted with morpholine and other functional groups that enhance its binding affinity for target proteins. The presence of these substituents is crucial for mimicking adenosine and facilitating interaction with the ATP-binding site of PI3Kalpha.
The structural formula can be represented as follows:
where , , , and denote the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
The synthesis involves several key reactions:
These reactions are typically carried out under controlled conditions (temperature, pressure) to optimize yield and purity. The use of triphosgene as a coupling reagent is also notable in forming carbamides during the synthesis process .
PI3Kalpha/mTOR-IN-1 exerts its pharmacological effects by inhibiting both phosphoinositide 3-kinase alpha and mammalian target of rapamycin. By blocking these pathways, the compound disrupts downstream signaling that promotes cell growth and survival.
Experimental studies have demonstrated that PI3Kalpha/mTOR-IN-1 can inhibit cell lines expressing mutant forms of PI3K at low concentrations (sub-micromolar range), indicating its potency as an anticancer agent .
Relevant data regarding molecular weight, melting point, and spectral characteristics (NMR, IR) further elucidate its chemical nature but require specific experimental results for precise values.
PI3Kalpha/mTOR-IN-1 has significant potential applications in cancer research and therapy:
This compound represents a promising avenue for targeted cancer therapies aimed at overcoming limitations associated with traditional treatment modalities.
The development of PI3Kalpha/mTOR-IN-1 emerged from a sophisticated understanding of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated axis in human cancers that drives tumor growth, survival, and therapy resistance [5] [6]. This pathway's centrality in oncogenesis stems from its regulation of critical cellular processes, including protein synthesis, metabolism, and proliferation. The rationale for dual inhibition hinges on overcoming limitations of single-target agents:
PI3Kalpha/mTOR-IN-1 was designed as a Type I ATP-competitive inhibitor targeting the orthosteric ATP-binding site of both kinases. Its core scaffold was optimized to engage key residues in the hinge region (Val2240 in mTOR; Val851 in PI3Kα) and affinity pocket (Lys2187/Glu2190 in mTOR; Lys802/Glu849 in PI3Kα) [7] [10]. This approach aimed to achieve balanced inhibition, suppressing both PI3Kα-driven initiation of the pathway and mTORC1/2-mediated downstream signaling.
Table 1: Key Oncogenic Alterations Driving Dual Inhibition Rationale
Alteration Type | Example | Cancer Prevalence | Consequence on Pathway |
---|---|---|---|
PIK3CA mutations | H1047R, E545K | 40% HR+/HER2- breast cancer | Constitutive PI3Kα activation |
PTEN loss | Deletion/mutation | >50% advanced prostate cancer | Uncontrolled PIP3 accumulation |
AKT amplification | AKT1 E17K | 2-5% solid tumors | Persistent AKT activation |
mTOR activation | TSC1/2 loss | Renal, hepatic cancers | Unrestricted mTORC1 signaling |
Data synthesized from [5] [6].
Achieving selective dual inhibition required meticulous scaffold hopping and steric engineering to minimize off-target effects against structurally related kinases, particularly other PI3K isoforms (β, γ, δ) and phosphoinositide 3-kinase-related kinases (PIKKs) like DNA-PK or ATM [3] [7] [10]. Key optimization strategies included:
Morpholine-Based Hinge Binding: Incorporation of a bridged morpholine moiety (e.g., (S)-methyl-morpholine) exploited a deeper hydrophobic pocket in mTOR (Leu2354) compared to PI3Kγ (Phe961). This substitution introduced steric clashes with PI3K isoforms while maintaining strong hydrogen bonding to the hinge region Valine backbone in mTOR (bond distance: ~1.8 Å) [7] [9].
Solvent-Exposed Region Engineering: Introduction of aryl-urea extensions (e.g., thiophenyl-triazine derivatives) enhanced interactions with the mTOR-specific hydrophobic groove (Ile2163, Pro2169, Leu2185) while improving cellular permeability. Derivatives like Y-2 from related studies showed >50-fold selectivity for mTOR over PI3Kγ [9].
Affinity Pocket Optimization: Pyridofuranopyrimidine cores (e.g., PI-103 derivatives) were modified with electron-withdrawing groups to strengthen ionic interactions with Lys2187 in mTOR and Lys802 in PI3Kα. This yielded compounds with IC₅₀ values of <10 nM for both targets [4] [7].
Physicochemical Property Modulation: LogP reduction via polar heterocycles (e.g., triazines) improved aqueous solubility without compromising kinase binding. Computational models indicated optimal properties at cLogP 2-4 and TPSA 80-100 Ų for cellular activity [7] [9].
Table 2: Impact of Structural Modifications on Kinase Inhibition Profile
Scaffold Modification | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Selectivity vs PI3Kγ | Cellular Potency (EC₅₀, nM) |
---|---|---|---|---|
Unsubstituted morpholine (PI-103) | 8.4 | 5.7 | 6-fold | 120 |
(S)-methyl-morpholine (PQR620) | 2.1 | 1.8 | >1000-fold | 25 |
Thiophenyl-triazine (Y-2) | 171.4 | 10.2 | 52-fold | 42 |
Tricyclic pyrimido-pyrrolo-oxazine | 15.3 | 3.7 | >500-fold | 18 |
Data compiled from [4] [7] [9].
Pharmacophore modeling validated the critical molecular features enabling dual inhibition. Using the co-crystal structure of PI3Kα with inhibitors like inavolisib (PDB: 8EXV), a seven-feature e-pharmacophore model was generated:
Validation via Güner-Henry (GH) scoring (GH > 0.7) confirmed model robustness in distinguishing active from decoy compounds [8]. Molecular dynamics simulations revealed that PI3Kalpha/mTOR-IN-1 maintains stable interactions (>80% simulation time) with:
Binding free energy calculations (MM-GBSA) estimated ΔG values of -42.3 kcal/mol (mTOR) and -38.7 kcal/mol (PI3Kα), correlating with experimental IC₅₀ data. Principal component analysis (PCA) of simulation trajectories further confirmed minimal protein backbone deviation (RMSF < 1.5 Å) in the kinase domains upon inhibitor binding [8].
Table 3: Pharmacophore Features and Target Residue Interactions
Pharmacophore Feature | PI3Kα Interaction | mTOR Interaction | Functional Role |
---|---|---|---|
H-Bond Donor | Glu849 salt bridge | Glu2190 salt bridge | Anchors inhibitor in affinity pocket |
H-Bond Acceptor | Val851 hinge | Val2240 hinge | Mimics ATP adenine binding |
Hydrophobic 1 | Ile848 | Ile2163 | Stabilizes adenine-proximal region |
Hydrophobic 2 | Trp780 | Tyr2225 | Forms gatekeeper interaction |
Hydrophobic 3 | Met953 | Leu2185 | Binds solvent-exposed region |
Aromatic Ring | Tyr836 π-stacking | Phe2108 π-stacking | Enhances binding specificity |
CAS No.: 101-87-1
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 485-18-7
CAS No.: 25468-09-1
CAS No.: